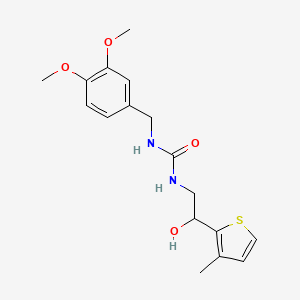
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as DM-HYD-1 and is a urea derivative.
作用機序
The exact mechanism of action of DM-HYD-1 is not fully understood. However, it has been proposed that DM-HYD-1 exerts its therapeutic effects by modulating various signaling pathways in the body. DM-HYD-1 has been found to activate the AMPK pathway, which plays a crucial role in regulating energy metabolism and glucose homeostasis. It has also been found to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
DM-HYD-1 has been found to have various biochemical and physiological effects. It has been found to regulate glucose and lipid metabolism, reduce oxidative stress, and inhibit inflammation. DM-HYD-1 has also been found to improve mitochondrial function and enhance autophagy.
実験室実験の利点と制限
DM-HYD-1 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been found to have low toxicity and high stability. However, one of the limitations of DM-HYD-1 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the scientific research of DM-HYD-1. One direction is to further investigate its potential therapeutic applications in the treatment of cancer, diabetes, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand how it exerts its effects. Additionally, future research could focus on developing more potent derivatives of DM-HYD-1 with improved therapeutic properties.
合成法
The synthesis of DM-HYD-1 is a multi-step process that involves the use of various chemicals and reagents. The first step involves the protection of the hydroxyl group of 3-methylthiophene-2-carboxylic acid with tert-butyldimethylsilyl chloride. The second step involves the conversion of the protected acid to the corresponding acid chloride using thionyl chloride. The third step involves the reaction of the acid chloride with 3,4-dimethoxybenzylamine to form the protected amide. The final step involves the deprotection of the amide using trifluoroacetic acid to yield DM-HYD-1.
科学的研究の応用
DM-HYD-1 has been found to have potential therapeutic applications in various scientific research fields. It has shown promising results in the treatment of cancer, diabetes, and neurodegenerative diseases. DM-HYD-1 has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to regulate blood glucose levels and improve insulin sensitivity. In addition, DM-HYD-1 has been found to have neuroprotective effects and prevent neurodegeneration.
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-11-6-7-24-16(11)13(20)10-19-17(21)18-9-12-4-5-14(22-2)15(8-12)23-3/h4-8,13,20H,9-10H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFCHSNBWSKNCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)NCC2=CC(=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2879330.png)
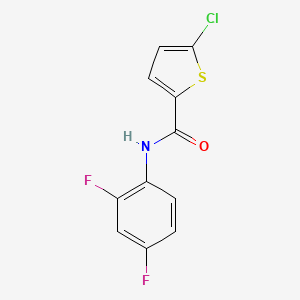

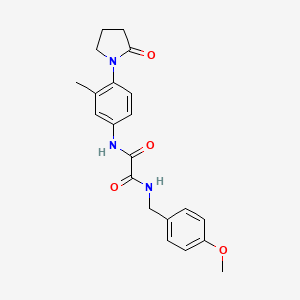

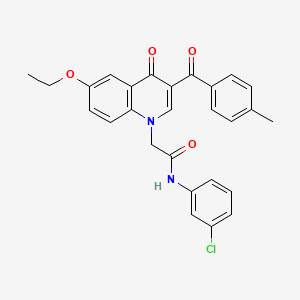
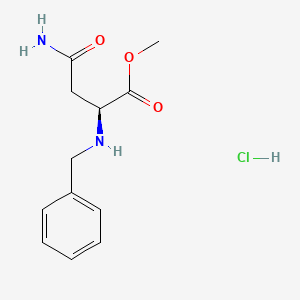
![1-[Ethoxy(pyridin-2-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2879341.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2879343.png)
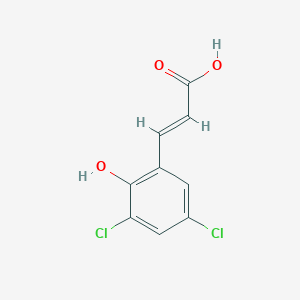
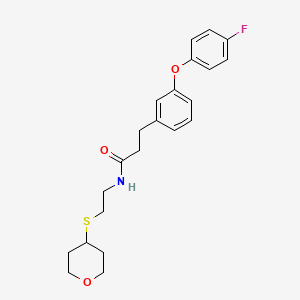


![5-[(2-Fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2879348.png)